molecular formula C8H7BrN2 B1326373 4-bromo-1H-indol-6-amine CAS No. 375369-03-2

4-bromo-1H-indol-6-amine

Cat. No.: B1326373
CAS No.: 375369-03-2
M. Wt: 211.06 g/mol
InChI Key: HVFXXSXTSLTPRS-UHFFFAOYSA-N
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Description

4-Bromo-1H-indol-6-amine is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a bromine atom at the 4th position and an amine group at the 6th position on the indole ring. It appears as a white crystalline solid and is stable under normal conditions but may decompose when heated .

Biochemical Analysis

Biochemical Properties

4-Bromo-1H-indol-6-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, influencing various biochemical pathways . The interactions between this compound and these biomolecules can lead to significant changes in their activity, stability, and function.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . The impact of this compound on these cellular processes can lead to changes in cell behavior and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives, including this compound, can bind to specific receptors and enzymes, modulating their activity and leading to downstream effects on cellular processes . These interactions can result in the inhibition or activation of key enzymes, ultimately affecting cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo metabolic degradation, leading to the formation of various metabolites . These metabolites can have different biological activities, potentially contributing to the observed temporal effects of this compound in vitro and in vivo.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects . Studies have reported threshold effects, where the biological activity of this compound changes significantly at specific dosage levels. Understanding these dosage effects is crucial for determining the therapeutic potential and safety of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Indole derivatives are known to be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and other modified metabolites . These metabolic transformations can affect the biological activity and toxicity of this compound, influencing its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Indole derivatives can be actively transported across cell membranes, accumulating in specific cellular compartments . The localization and accumulation of this compound can influence its biological activity and effectiveness in different tissues.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. Indole derivatives can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within cells can influence its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1H-indol-6-amine typically involves the bromination of 1H-indole followed by amination. One common method includes the radical benzylic bromination of 4-bromo-3-nitrotoluene, yielding 4-bromo-3-nitro-1-bromomethylbenzene. This intermediate is then subjected to the Bartoli reaction using isopropenylmagnesium bromide, resulting in 7-bromo-4-(bromomethyl)-2-methylindole .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1H-indol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products: The major products formed from these reactions include various substituted indoles and amine derivatives, which have significant applications in pharmaceuticals and organic synthesis .

Scientific Research Applications

4-Bromo-1H-indol-6-amine has diverse applications in scientific research:

Comparison with Similar Compounds

    4-Bromoindole: Similar structure but lacks the amine group at the 6th position.

    6-Bromo-1H-indole: Bromine atom at the 6th position instead of the 4th.

    1H-Indole-6-amine: Lacks the bromine atom at the 4th position.

Uniqueness: 4-Bromo-1H-indol-6-amine is unique due to the presence of both the bromine atom and the amine group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

4-bromo-1H-indol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFXXSXTSLTPRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646091
Record name 4-Bromo-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375369-03-2
Record name 4-Bromo-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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